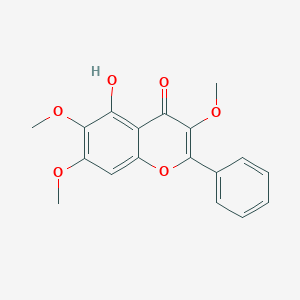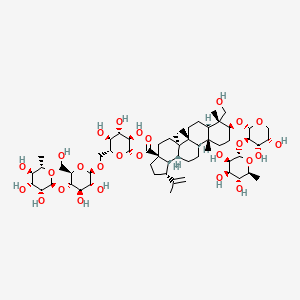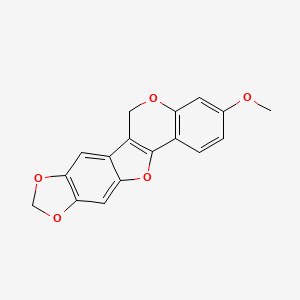
Corynoxine B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Corynoxine B is an oxindole alkaloid isolated from Uncaria rhynchophylla . It is a Beclin-1-dependent autophagy inducer . It has been used in research and is not sold to patients .
Synthesis Analysis
Corynoxine B is a natural compound extracted from Uncaria rhynchophylla . A derivative of Corynoxine B, termed CB6, has been synthesized for research purposes .
Molecular Structure Analysis
The molecular weight of Corynoxine B is 384.47 . Its molecular formula is C22H28N2O4 . The structure of Corynoxine B includes an oxindole group .
Physical And Chemical Properties Analysis
Corynoxine B is a solid substance . It is white to off-white in color . The CAS number for Corynoxine B is 17391-18-3 .
Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment
Corynoxine B has been found to have a significant impact on the treatment of Alzheimer’s disease . It has been used in the development of a novel exosome-based targeted drug delivery system, which carried Corynoxine-B to the APP overexpressed-neuron cells in the brain of AD mice . This resulted in the amelioration of the cognitive decline and pathogenesis in AD mice, demonstrating the potential of Corynoxine B as an effective therapeutic intervention for AD .
Autophagy Induction
Corynoxine B is an autophagy inducer . Autophagy is a cellular process that degrades damaged organelles and aggregated proteins by lysosomes . Corynoxine B has been found to induce autophagy in APP-expressing neuronal cells, leading to the reduction of pathogenic APP-CTFs levels .
Drug Delivery System
Corynoxine B has been used in the development of a novel exosome-based targeted drug delivery system . The engineered exosomes loaded with Corynoxine-B were able to cross the blood-brain barrier to deliver Corynoxine-B to the brain .
Reduction of Amyloid-beta Protein
Corynoxine B has been found to result in a 30% reduction of accumulated amyloid-beta protein . Amyloid-beta protein accumulation is a major factor in Alzheimer’s disease pathogenesis .
Activation of TFEB/TFE3
Corynoxine B has been found to activate TFEB (transcription factor EB) and TFE3 (transcription factor binding to IGHM enhancer 3), which are nuclear transcription factors that regulate autophagy and lysosomal biogenesis .
Inhibition of AKT/mTOR Signaling
Corynoxine B has been found to inhibit AKT/mTOR signaling, which is a part of its mechanism to activate TFEB/TFE3 .
Mecanismo De Acción
Target of Action
Corynoxine B, a natural alkaloid, has been identified to target several key proteins in the body. It directly binds to HMGB1 , and it also interacts with the PIK3C3 complex . In the context of Alzheimer’s disease, Corynoxine B is carried to amyloid-β precursor protein (APP) overexpressed-neuron cells in the brain .
Mode of Action
Corynoxine B interacts with its targets to induce autophagy, a cellular process that degrades and recycles cellular components. It accelerates autophagy flux in cultured neural cells through activating the PIK3C3 complex and promoting PI3P production . In the context of Alzheimer’s disease, Corynoxine B blocks the natural interaction between Fe65 and APP, enabling APP-targeted delivery .
Biochemical Pathways
Corynoxine B affects the Akt/mTOR pathway , a key regulator of autophagy. By inhibiting this pathway, Corynoxine B can enhance autophagy, promoting the clearance of proteins such as alpha-synuclein .
Pharmacokinetics
While Corynoxine B is a potent autophagy inducer, its brain permeability is relatively low, which hinders its potential use in treating neurodegenerative diseases . To overcome this, derivatives of Corynoxine B, such as CB6, have been synthesized to improve brain bioavailability .
Result of Action
The induction of autophagy by Corynoxine B has several effects at the molecular and cellular levels. It inhibits cell apoptosis and increases cell viability . In Parkinson’s disease models, it prevents the loss of dopaminergic neurons . In Alzheimer’s disease models, it leads to the amelioration of cognitive decline .
Action Environment
The action of Corynoxine B can be influenced by environmental factors. For instance, the ability of Corynoxine B to cross the blood-brain barrier is a key factor in its efficacy in treating neurodegenerative diseases
Safety and Hazards
Direcciones Futuras
Research is being conducted to develop novel drug delivery systems for Corynoxine B. For instance, a team of researchers has engineered exosomes, extracellular vesicles released by cells, to effectively carry Corynoxine B to the brain of mice with Alzheimer’s disease . This new drug delivery system using exosomes can improve cognitive function and movement while reducing the symptoms of Alzheimer’s disease .
Propiedades
IUPAC Name |
methyl (E)-2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15+,19+,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXYUDFNWXHGBE-XYEDMTIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Corynoxine B | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











